An In-depth Technical Guide to 8-Chloro-7-fluoroquinoline: Structure, Properties, and Synthetic Insights for Drug Discovery
An In-depth Technical Guide to 8-Chloro-7-fluoroquinoline: Structure, Properties, and Synthetic Insights for Drug Discovery
This guide provides a comprehensive technical overview of 8-Chloro-7-fluoroquinoline, a halogenated quinoline derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. Drawing upon established principles of quinoline chemistry and structure-activity relationships, this document explores the molecule's core characteristics, potential synthetic pathways, and its relevance within the broader context of fluoroquinolone antibiotics.
Introduction: The Significance of the Fluoroquinolone Scaffold
The quinolone family of compounds has been a cornerstone of antibacterial therapy for decades.[1] Their journey began with the discovery of nalidixic acid, a first-generation quinolone with activity against Gram-negative bacteria.[1] Subsequent generations, characterized by the introduction of a fluorine atom at the C-6 position, gave rise to the highly successful fluoroquinolones.[2] These synthetic antibacterial agents exhibit a broad spectrum of activity and function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division.[3]
The strategic placement of substituents on the quinoline core is paramount in defining the pharmacological profile of these drugs. Modifications at the C-7 and C-8 positions, in particular, have been shown to significantly influence antibacterial potency, spectrum, and pharmacokinetic properties.[4] 8-Chloro-7-fluoroquinoline represents a key heterocyclic building block, the core of which can be further elaborated to generate novel therapeutic agents. The presence of both chloro and fluoro substituents on the aromatic ring offers unique electronic properties that can modulate the molecule's interaction with biological targets.
Chemical Structure and Physicochemical Properties
The foundational identity of 8-Chloro-7-fluoroquinoline is defined by its chemical structure and associated properties.
Chemical Structure
The chemical structure of 8-Chloro-7-fluoroquinoline is depicted below. The numbering of the quinoline ring system is crucial for understanding the placement of its functional groups.
Caption: Chemical structure of 8-Chloro-7-fluoroquinoline.
Physicochemical Data
A summary of the key physicochemical properties of 8-Chloro-7-fluoroquinoline is presented in the table below.
| Property | Value | Source |
| CAS Number | 1133116-09-2 | [5] |
| Molecular Formula | C₉H₅ClFN | [5] |
| Molecular Weight | 181.59 g/mol | [5] |
Proposed Synthetic Pathways
The synthesis of 8-Chloro-7-fluoroquinoline can be approached through established methods for quinoline ring formation, most notably the Gould-Jacobs reaction.[6] This methodology involves the condensation of an aniline derivative with an appropriate three-carbon electrophile, followed by cyclization.
A plausible synthetic route, adapted from known procedures for related haloquinolines, is outlined below. The causality behind the choice of reagents is to build the quinoline core and introduce the desired halogen substituents in a controlled manner.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the quinoline ring system to reveal a substituted aniline and a suitable cyclizing agent.
Caption: Retrosynthetic analysis of 8-Chloro-7-fluoroquinoline.
Step-by-Step Experimental Protocol (Proposed)
This proposed protocol is based on general methods for quinolone synthesis and would require empirical optimization.
Step 1: Synthesis of Ethyl 2-((2-chloro-3-fluorophenyl)amino)acrylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-fluoroaniline in a suitable solvent such as ethanol.
-
Addition of Reagent: To this solution, add diethyl (ethoxymethylene)malonate (EMME) in a 1:1 molar ratio.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction involves the nucleophilic substitution of the ethoxy group of EMME by the aniline.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Step 2: Thermal Cyclization to Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate
-
Reaction Setup: Place the purified acrylate ester from Step 1 in a high-boiling point solvent, such as Dowtherm A.
-
Reaction Conditions: Heat the mixture to a high temperature (typically 240-260 °C) to induce thermal cyclization. This intramolecular Friedel-Crafts-type reaction forms the quinoline ring.
-
Work-up and Isolation: Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product. The solid can be collected by filtration and washed to afford the quinolone ester.
Step 3: Hydrolysis and Decarboxylation to 8-Chloro-7-fluoroquinolin-4-ol
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Reaction Setup: Suspend the quinolone ester from Step 2 in an aqueous solution of a strong base, such as sodium hydroxide.
-
Reaction Conditions: Heat the mixture to reflux to facilitate the hydrolysis of the ester to a carboxylic acid, which may then decarboxylate under the reaction conditions.
-
Work-up and Isolation: Cool the reaction mixture and acidify with a strong acid, such as hydrochloric acid, to precipitate the quinolinol product. The solid can be collected by filtration, washed with water, and dried.
Step 4: Conversion to 8-Chloro-7-fluoroquinoline
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Reaction Setup: The final conversion of the 4-quinolinol to the target quinoline can be achieved through a two-step process involving chlorination followed by reduction. First, treat the quinolinol with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4,8-dichloro-7-fluoroquinoline.
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Reduction: The 4-chloro group can then be selectively removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to yield the final product, 8-Chloro-7-fluoroquinoline.
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbons attached to the electronegative halogen atoms (C-7 and C-8) will be significantly deshielded and appear at a higher chemical shift.[7]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and C-Cl and C-F stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (181.59 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Reactivity and Potential Applications in Drug Discovery
The reactivity of 8-Chloro-7-fluoroquinoline is largely dictated by the electronic nature of the quinoline ring, which is influenced by the two halogen substituents. The C-7 position is activated towards nucleophilic aromatic substitution, a key reaction for the introduction of various side chains in the synthesis of fluoroquinolone antibiotics.[8] The chlorine atom at the C-8 position also influences the electronic distribution and can impact the binding affinity of derivatives to their target enzymes.[4]
The primary application of 8-Chloro-7-fluoroquinoline is as a key intermediate in the synthesis of novel fluoroquinolone antibiotics. By introducing different amine-containing heterocycles at the C-7 position, a library of compounds can be generated and screened for antibacterial activity. The nature of the C-7 substituent is a critical determinant of the antibacterial spectrum and potency.[8]
The broader field of medicinal chemistry may also find applications for this scaffold in the development of anticancer, antiviral, and anti-inflammatory agents, as the quinoline core is a privileged structure in drug discovery.
Safety and Handling
Detailed toxicological data for 8-Chloro-7-fluoroquinoline are not available. However, based on the safety data for related chloro- and fluoro-substituted quinolines, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11]
It is important to note that the broader class of fluoroquinolone antibiotics has been associated with a risk of serious and potentially permanent side effects affecting tendons, muscles, joints, nerves, and the central nervous system.[12][13] While these effects are related to the final drug molecules rather than the synthetic intermediates, it underscores the need for careful handling and assessment of all novel quinoline derivatives.
Conclusion
8-Chloro-7-fluoroquinoline is a valuable heterocyclic building block with significant potential for the development of new therapeutic agents, particularly in the field of antibacterials. While specific experimental data for this compound is limited, its chemical properties and reactivity can be inferred from the extensive knowledge base of quinoline chemistry. The synthetic pathways outlined in this guide provide a framework for its preparation, enabling further research into its applications in medicinal chemistry. As with any novel chemical entity, thorough experimental characterization and safety evaluation are paramount for its successful utilization in drug discovery and development.
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